Methyl 1-methyl-4-propionamido-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 1-methyl-4-propionamido-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol . This compound belongs to the class of pyrrole derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-4-propionamido-1H-pyrrole-2-carboxylate typically involves the reaction of 1-methyl-4-propionamido-1H-pyrrole-2-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and catalysts to ensure high yield and purity. Quality control measures such as NMR, HPLC, and GC are employed to verify the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-4-propionamido-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
Methyl 1-methyl-4-propionamido-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemical products, including polymers and dyes .
Mechanism of Action
The mechanism of action of Methyl 1-methyl-4-propionamido-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride
- Methyl 1-methyl-4-propionyl-1H-pyrrole-2-carboxylate
- Ethyl 5-methyl-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 1-methyl-4-propionamido-1H-pyrrole-2-carboxylate is unique due to its specific propionamido group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H14N2O3 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 1-methyl-4-(propanoylamino)pyrrole-2-carboxylate |
InChI |
InChI=1S/C10H14N2O3/c1-4-9(13)11-7-5-8(10(14)15-3)12(2)6-7/h5-6H,4H2,1-3H3,(H,11,13) |
InChI Key |
MMEUVGCWRRAQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CN(C(=C1)C(=O)OC)C |
Origin of Product |
United States |
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